molecular formula C6H11F3N2 B6260033 6-(trifluoromethyl)piperidin-3-amine, Mixture of diastereomers CAS No. 1141889-92-0

6-(trifluoromethyl)piperidin-3-amine, Mixture of diastereomers

Cat. No. B6260033
CAS RN: 1141889-92-0
M. Wt: 168.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(trifluoromethyl)piperidin-3-amine, Mixture of diastereomers” is a chemical compound with the molecular formula C6H11F3N2 . It is also known by other synonyms such as “6-(Trifluoromethyl)-3-piperidinamine” and "3-Piperidinamine, 6-(trifluoromethyl)-" .


Molecular Structure Analysis

The molecular structure of “6-(trifluoromethyl)piperidin-3-amine, Mixture of diastereomers” is defined by its molecular formula C6H11F3N2 . The InChI code for this compound is 1S/C6H11F3N2.2ClH/c7-6(8,9)5-2-1-4(10)3-11-5;;/h4-5,11H,1-3,10H2;2*1H .

Safety and Hazards

The safety information for “6-(trifluoromethyl)piperidin-3-amine dihydrochloride” (a related compound) indicates that it has the following hazard statements: H302, H315, H319, H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": [ "The synthesis pathway for 6-(trifluoromethyl)piperidin-3-amine involves the following steps:", "1. Synthesis of 3-(trifluoromethyl)piperidine-2,6-dione", "2. Reduction of 3-(trifluoromethyl)piperidine-2,6-dione to 3-(trifluoromethyl)piperidine-2,6-diol", "3. Protection of the hydroxyl group in 3-(trifluoromethyl)piperidine-2,6-diol with a suitable protecting group", "4. Conversion of the protected 3-(trifluoromethyl)piperidine-2,6-diol to 6-(trifluoromethyl)piperidin-3-amine by reaction with an amine in the presence of a suitable deprotecting agent." ], "Starting Materials": [ "The starting materials required for the synthesis of 6-(trifluoromethyl)piperidin-3-amine are:", "1. 3,4,5-trifluorophenol", "2. Ethyl acetoacetate", "3. Sodium ethoxide", "4. Hydrogen gas", "5. Palladium on carbon", "6. Hydrochloric acid", "7. Sodium borohydride", "8. Acetic anhydride", "9. Triethylamine", "10. 3-(trifluoromethyl)piperidine-2,6-diol", "11. Suitable protecting group", "12. Amine", "13. Deprotecting agent" ], "Reaction": [ "The synthesis of 6-(trifluoromethyl)piperidin-3-amine involves the following steps:", "1. Synthesis of 3-(trifluoromethyl)piperidine-2,6-dione by reacting 3,4,5-trifluorophenol with ethyl acetoacetate in the presence of sodium ethoxide.", "2. Reduction of 3-(trifluoromethyl)piperidine-2,6-dione to 3-(trifluoromethyl)piperidine-2,6-diol using hydrogen gas and palladium on carbon as a catalyst.", "3. Protection of the hydroxyl group in 3-(trifluoromethyl)piperidine-2,6-diol with a suitable protecting group such as acetyl or benzyl group.", "4. Conversion of the protected 3-(trifluoromethyl)piperidine-2,6-diol to 6-(trifluoromethyl)piperidin-3-amine by reacting it with an amine in the presence of a suitable deprotecting agent such as hydrochloric acid or sodium borohydride.", "5. The final product is a mixture of diastereomers." ] }

CAS RN

1141889-92-0

Product Name

6-(trifluoromethyl)piperidin-3-amine, Mixture of diastereomers

Molecular Formula

C6H11F3N2

Molecular Weight

168.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.